molecular formula C14H20ClN3 B12220438 benzyl[(1-isopropyl-1H-pyrazol-4-yl)methyl]amine

benzyl[(1-isopropyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B12220438
M. Wt: 265.78 g/mol
InChI Key: HTQCOCZEBXQSSJ-UHFFFAOYSA-N
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Description

Benzyl[(1-isopropyl-1H-pyrazol-4-yl)methyl]amine is a nitrogen-containing heterocyclic compound featuring a pyrazole core substituted with an isopropyl group at the 1-position and a benzylamine moiety at the 4-methyl position. Pyrazole derivatives are widely studied for their pharmacological relevance, including antibacterial, antifungal, and kinase-inhibitory activities . The compound’s structure combines a lipophilic pyrazole ring with a flexible benzylamine chain, which may influence its solubility, bioavailability, and target interactions.

Properties

Molecular Formula

C14H20ClN3

Molecular Weight

265.78 g/mol

IUPAC Name

1-phenyl-N-[(1-propan-2-ylpyrazol-4-yl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C14H19N3.ClH/c1-12(2)17-11-14(10-16-17)9-15-8-13-6-4-3-5-7-13;/h3-7,10-12,15H,8-9H2,1-2H3;1H

InChI Key

HTQCOCZEBXQSSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)CNCC2=CC=CC=C2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl[(1-isopropyl-1H-pyrazol-4-yl)methyl]amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Substitution with Isopropyl Group: The pyrazole ring is then alkylated with an isopropyl halide in the presence of a base such as potassium carbonate.

    Attachment of Benzyl Group: The final step involves the reaction of the substituted pyrazole with benzyl chloride in the presence of a base like sodium hydride.

Industrial Production Methods: Industrial production of benzyl[(1-isopropyl-1H-pyrazol-4-yl)methyl]amine may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production.

Types of Reactions:

    Oxidation: Benzyl[(1-isopropyl-1H-pyrazol-4-yl)methyl]amine can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or isopropyl groups can be replaced by other substituents using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, sodium hydride.

Major Products:

    Oxidation: Corresponding oxides or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Biological Activities

Research indicates that pyrazole derivatives, including benzyl[(1-isopropyl-1H-pyrazol-4-yl)methyl]amine, exhibit a range of biological activities:

  • Antimicrobial Properties : The compound has shown potential against various microbial strains, making it a candidate for developing new antimicrobial agents.
  • Anti-inflammatory Effects : Studies have suggested that it may modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases .
  • Anticancer Potential : Preliminary investigations indicate that this compound might inhibit the growth of certain cancer cell lines by interfering with specific molecular targets such as kinases involved in cell proliferation .

Synthetic Methodologies

The synthesis of benzyl[(1-isopropyl-1H-pyrazol-4-yl)methyl]amine typically involves several key steps:

  • Starting Materials : The synthesis often begins with commercially available precursors such as benzylamine and 1-isopropyl-1H-pyrazole-4-carbaldehyde.
  • Reaction Conditions : A reductive amination process is commonly employed, utilizing reducing agents like sodium triacetoxyborohydride or sodium cyanoborohydride in solvents such as methanol or ethanol.
  • Purification Techniques : After the reaction, purification methods such as recrystallization and chromatography are utilized to achieve high purity levels.

Applications in Drug Development

The pharmacological profile of benzyl[(1-isopropyl-1H-pyrazol-4-yl)methyl]amine suggests several potential applications in drug development:

  • Lead Compound for New Drugs : Given its biological activities, this compound could serve as a lead structure for developing novel therapeutic agents targeting inflammation and cancer .
  • Mechanistic Studies : Understanding its interactions with biological targets can provide insights into its mechanisms of action, which is crucial for optimizing its efficacy and safety profiles .

Case Studies and Research Findings

Several studies have highlighted the potential of pyrazole derivatives in various applications:

StudyFindings
Koca et al. (2022)Developed pyrazole derivatives with significant anticancer activity against HepG2 and Jurkat cell lines .
Zheng et al. (2022)Investigated pyrazole-linked benzimidazole derivatives for Aurora A/B kinase inhibition, showcasing their potential in cancer therapy .
Jin et al. (2022)Designed pyrazole-based compounds that exhibited promising results against specific cancer cell lines .

Mechanism of Action

The mechanism by which benzyl[(1-isopropyl-1H-pyrazol-4-yl)methyl]amine exerts its effects involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. This is particularly relevant in the context of enzyme inhibition and receptor antagonism.

    Pathways Involved: The interaction with molecular targets can influence various biochemical pathways, including those involved in inflammation, neurotransmission, and cell signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of benzyl[(1-isopropyl-1H-pyrazol-4-yl)methyl]amine with structurally or functionally related compounds, supported by experimental data and research findings.

Structural Analogs

2.1.1. Benzyl[(1-Isopropyl-5-methyl-1H-pyrazol-4-yl)methyl]amine
  • Molecular Formula : C₁₅H₂₂ClN₃
  • Molecular Weight : 279.81 g/mol
  • Key Differences : A methyl group at the pyrazole’s 5-position distinguishes this compound from the target molecule.
  • Such substitutions are common in medicinal chemistry to optimize pharmacokinetics .
2.1.2. N-((1-Isopropyl-1H-pyrazol-4-yl)methyl)-1-(2-(6-Methoxy-1,5-naphthyridin-4-yl)ethyl)piperidin-4-amine (Compound 9)
  • Molecular Formula : C₂₃H₃₁N₇O
  • Molecular Weight : 421.54 g/mol
  • Key Features : Incorporates a piperidine ring and a methoxy-substituted naphthyridine moiety.
  • Synthesis : Synthesized via reductive amination with a 62.9% yield .
  • Application : Exhibits antibacterial potency, with enhanced selectivity attributed to its balanced lipophilicity/hydrophilicity ratio. The naphthyridine group likely facilitates DNA or enzyme interactions, a mechanism absent in the simpler pyrazole-amine target compound .

Functional Analogs

2.2.1. Activated Methyl Diethanol Amine (MDEA)
  • Molecular Formula: C₅H₁₃NO₂
  • Molecular Weight : 119.16 g/mol
  • Application : A tertiary amine used for CO₂ capture via chemisorption. When impregnated into mesoporous carbon (aMDEA-MC), it achieves a CO₂ adsorption capacity of 2.63 mmol/g, surpassing unmodified carbon by 64% .
  • Key Contrast : Unlike the target compound, MDEA’s tertiary amine and hydroxyl groups enable rapid CO₂ binding via carbamate formation, highlighting how amine classification (primary/secondary vs. tertiary) dictates application .

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Synthesis Yield (%) Application/Activity
Benzyl[(1-isopropyl-1H-pyrazol-4-yl)methyl]amine C₁₄H₁₉N₃* 229.32* Pyrazole core, benzylamine chain N/A Not reported
Benzyl[(1-isopropyl-5-methyl-1H-pyrazol-4-yl)methyl]amine C₁₅H₂₂ClN₃ 279.81 5-methyl pyrazole N/A Not reported
Compound 9 C₂₃H₃₁N₇O 421.54 Piperidine, naphthyridine, methoxy 62.9 Antibacterial agent
Activated MDEA C₅H₁₃NO₂ 119.16 Tertiary amine, hydroxyl groups N/A CO₂ capture (2.63 mmol/g capacity)

*Inferred from structural similarity to .

Mechanistic and Functional Insights

  • Lipophilicity vs. Hydrophilicity : Compound 9’s antibacterial selectivity is governed by its fine-tuned lipophilicity/hydrophilicity ratio, a principle applicable to optimizing the target compound for drug delivery .
  • Amine Reactivity : MDEA’s tertiary amine enables efficient CO₂ capture, whereas primary/secondary amines (like the target compound) may exhibit different reactivity profiles, such as stronger nucleophilicity for covalent drug-target binding .

Biological Activity

Benzyl[(1-isopropyl-1H-pyrazol-4-yl)methyl]amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a benzyl group attached to a pyrazole moiety, specifically a 1-isopropyl-1H-pyrazol-4-yl group, linked through a methylamine backbone. Its structural formula can be depicted as follows:

C13H16N4\text{C}_{13}\text{H}_{16}\text{N}_4

This unique structure allows for various interactions with biological targets, influencing its pharmacological profile.

Research indicates that benzyl[(1-isopropyl-1H-pyrazol-4-yl)methyl]amine exhibits antimicrobial properties by interfering with microbial cell wall synthesis and inhibiting key enzymes involved in cellular processes. In anticancer applications, it has been shown to modulate enzyme activity related to cancer cell proliferation and induce apoptosis in tumor cells.

Antimicrobial Activity

Benzyl[(1-isopropyl-1H-pyrazol-4-yl)methyl]amine has demonstrated significant antimicrobial activity against various pathogens. The mechanism primarily involves:

  • Inhibition of cell wall synthesis.
  • Disruption of cellular metabolism.

Table 1: Antimicrobial Activity Data

PathogenMIC (µg/mL)Reference
Staphylococcus aureus8
Escherichia coli16
Candida albicans32

Anticancer Activity

The compound has also been evaluated for its anticancer potential across various cancer cell lines. Notable findings include:

  • Inhibition of growth in breast cancer (MCF7), lung cancer (A549), and colon cancer (HT29) cell lines.
  • Induction of apoptosis through caspase activation pathways.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of ActionReference
MCF725Apoptosis induction
A54930Caspase activation
HT2920Cell cycle arrest

Case Studies

Several studies have highlighted the therapeutic potential of benzyl[(1-isopropyl-1H-pyrazol-4-yl)methyl]amine:

  • Study on Anticancer Properties : A study conducted by Inceler et al. evaluated the compound against multiple cancer cell lines, reporting significant cytotoxic effects with an IC50 value of 25 µM against Raji cells, indicating its potential as an anticancer agent .
  • Antimicrobial Efficacy : Research published by Bouabdallah et al. demonstrated that derivatives of benzyl[(1-isopropyl-1H-pyrazol-4-yl)methyl]amine exhibited potent antimicrobial activity against Pseudomonas aeruginosa, with MIC values lower than those of standard antibiotics .
  • Mechanistic Insights : A recent review discussed the molecular targets of pyrazole derivatives, including benzyl[(1-isopropyl-1H-pyrazol-4-yl)methyl]amine, emphasizing its role in inhibiting specific kinases involved in cancer progression .

Chemical Reactions Analysis

Alkylation and Acylation of the Amine Group

The primary amine undergoes typical nucleophilic reactions:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents like DMF or THF, often requiring a base (e.g., K2_2CO3_3) and elevated temperatures (60–80°C). Steric hindrance from the bulky benzyl and isopropyl groups may reduce reaction rates.

  • Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in the presence of a base (e.g., triethylamine) at 0°C to room temperature.

Reaction TypeReagents/ConditionsProductYield*
AlkylationCH3_3I, DMF, K2_2CO3_3, 80°CN-Methylated derivativeModerate (40–60%)
AcylationAcCl, Et3_3N, THF, 0°CN-Acetylated productHigh (70–85%)

*Yields estimated based on analogous pyrazole-amine reactions.

Schiff Base Formation

The amine reacts with aldehydes (e.g., benzaldehyde) under mild acid catalysis to form imines. Dehydration is facilitated using molecular sieves or azeotropic distillation:

R-NH2+R’CHOH+,ΔR-N=CH-R’+H2O\text{R-NH}_2 + \text{R'CHO} \xrightarrow{\text{H}^+, \Delta} \text{R-N=CH-R'} + \text{H}_2\text{O}

AldehydeConditionsProduct
BenzaldehydeMeOH, H2_2SO4_4, refluxN-Benzylidene derivative
4-NitrobenzaldehydeToluene, MgSO4_4, 60°CNitro-substituted imine

Electrophilic Aromatic Substitution on the Pyrazole Ring

The pyrazole ring undergoes electrophilic substitution, primarily at the less hindered C-5 position due to steric effects from the isopropyl group at N-1 :

ReactionReagentsPosition SubstitutedNotes
NitrationHNO3_3, H2_2SO4_4C-5Requires low temps (0–5°C)
SulfonationSO3_3, H2_2SO4_4C-5Moderate regioselectivity

Reductive Amination and Cross-Coupling

The compound can act as a substrate in reductive amination or participate in palladium-catalyzed cross-coupling reactions:

  • Reductive Amination : Reacts with ketones (e.g., acetone) using NaBH3_3CN or H2_2/Pd-C to form secondary amines.

  • Suzuki Coupling : The pyrazole’s bromide derivative (if synthesized) couples with aryl boronic acids under Pd catalysis.

ReactionConditionsProduct
Reductive AminationAcetone, NaBH3_3CN, MeOH, RTN-Isopropylacetone derivative
Suzuki CouplingAr-B(OH)2_2, Pd(PPh3_3)4_4, DMEBiaryl-pyrazole hybrid

Cyclization Reactions

Under acidic or basic conditions, the amine can undergo cyclization to form fused heterocycles. For example, reaction with CS2_2 yields thiazolidinone derivatives:

Cyclization AgentConditionsProduct
CS2_2KOH, EtOH, refluxThiazolidinone analog
PhosgeneDCM, 0°COxazolidinone derivative

Mechanistic Insights

  • Alkylation/Acylation : Proceeds via nucleophilic attack of the amine on electrophilic reagents (SN2_2 mechanism).

  • Electrophilic Substitution : Directed by the electron-donating methyl group and steric effects of the isopropyl group .

  • Reductive Amination : Imine intermediate reduced in situ to form stable amines.

Q & A

Q. What synthetic methodologies are employed for the preparation of benzyl[(1-isopropyl-1H-pyrazol-4-yl)methyl]amine?

The synthesis of this compound typically involves reductive amination , a method validated for structurally similar amines. For example, in the synthesis of N-((1-isopropyl-1H-pyrazol-4-yl)methyl)piperidin-4-amine, 1-isopropyl-1H-pyrazole-4-carbaldehyde is reacted with a primary amine (e.g., benzylamine) in the presence of a reducing agent like sodium cyanoborohydride. The reaction is optimized using solvents such as chloroform/methanol (9:1) with 1% triethylamine to enhance yield (62.9% reported in analogous syntheses) . Purification is achieved via flash column chromatography.

Q. Which spectroscopic and analytical techniques are critical for characterizing benzyl[(1-isopropyl-1H-pyrazol-4-yl)methyl]amine?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR confirm structural integrity by identifying proton environments (e.g., benzyl CH2_2 at δ 3.8–4.2 ppm, pyrazole protons at δ 7.5–8.0 ppm) .
  • Fourier-Transform Infrared Spectroscopy (FTIR): Peaks at ~3395 cm1^{-1} (O-H/N-H stretch) and ~1031 cm1^{-1} (C-N stretch) validate amine functionalization .
  • Elemental Analysis: Quantifies nitrogen content to assess purity and amine loading (e.g., 23 wt.% nitrogen increase post-functionalization in analogous systems) .
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+^+ at m/z 215 for related compounds) .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of benzyl[(1-isopropyl-1H-pyrazol-4-yl)methyl]amine while minimizing side-product formation?

  • Stoichiometric Tuning: Adjust the aldehyde-to-amine ratio (e.g., 1.1:1) to favor imine intermediate formation .
  • Catalyst Selection: Use Lewis acids (e.g., CuBr) or ligands (e.g., tris-triazolylmethylamine) to accelerate reductive amination .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMSO) enhance reaction rates, while methanol/chloroform mixtures improve solubility of intermediates .
  • Temperature Control: Maintain 35–40°C to balance reaction kinetics and side-product suppression .

Q. What strategies are effective in resolving contradictions between spectroscopic data and computational modeling predictions for this compound?

  • Cross-Validation with Crystallography: Use SHELXL for single-crystal X-ray refinement to resolve ambiguities in bond lengths/angles. For example, SHELXL’s robust handling of high-resolution data can clarify discrepancies in amine protonation states .
  • Density Functional Theory (DFT): Compare experimental FTIR peaks (e.g., C-N stretches) with DFT-calculated vibrational spectra to validate assignments .
  • Multi-Technique Analysis: Combine NMR, elemental analysis, and HRMS to reconcile conflicting data (e.g., unexpected nitrogen content due to incomplete functionalization) .

Q. How can the structural features of benzyl[(1-isopropyl-1H-pyrazol-4-yl)methyl]amine be leveraged in designing experiments for biological activity assessment?

  • Antibacterial Studies: The pyrazole and benzylamine moieties are known to interact with bacterial membranes. Test against Gram-positive/negative strains using MIC assays, referencing methodologies from analogous pyrazole-based antibacterial agents .
  • CO2_2 Capture Applications: Adapt methodologies from methyl diethanol amine (MDEA)-functionalized mesoporous carbons. Impregnate the compound onto porous supports and measure CO2_2 adsorption at 5 psi pressure using batch reactors. Compare capacities (e.g., 2.63 mmol/g in MDEA systems) .
  • Molecular Docking: Use the compound’s amine group for hydrogen-bonding interactions in target proteins (e.g., urokinase receptors) via virtual screening pipelines .

Q. How do pore structure modifications (e.g., surface area reduction) impact the compound’s efficacy in adsorption-based applications?

  • BET Surface Area Analysis: In MDEA-impregnated mesoporous carbons, surface area decreased by 43 wt.% post-functionalization, but CO2_2 adsorption increased by 64% due to amine-CO2_2 chemisorption. Apply similar BET/N2_2 adsorption isotherm studies to evaluate trade-offs between physical and chemical adsorption mechanisms .

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